Cas no 2228247-41-2 (methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate)

methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate
- EN300-1918787
- 2228247-41-2
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- インチ: 1S/C9H11BrN2O2/c1-14-9(13)6(5-11)7-3-2-4-8(10)12-7/h2-4,6H,5,11H2,1H3
- InChIKey: JIELYGNTNWMKDR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(C(=O)OC)CN)=N1
計算された属性
- 精确分子量: 258.00039g/mol
- 同位素质量: 258.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- XLogP3: 0.8
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918787-0.05g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 0.05g |
$1032.0 | 2023-09-17 | ||
Enamine | EN300-1918787-0.25g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 0.25g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1918787-2.5g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 2.5g |
$2408.0 | 2023-09-17 | ||
Enamine | EN300-1918787-10.0g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1918787-10g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 10g |
$5283.0 | 2023-09-17 | ||
Enamine | EN300-1918787-1g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 1g |
$1229.0 | 2023-09-17 | ||
Enamine | EN300-1918787-0.1g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 0.1g |
$1081.0 | 2023-09-17 | ||
Enamine | EN300-1918787-5.0g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1918787-0.5g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 0.5g |
$1180.0 | 2023-09-17 | ||
Enamine | EN300-1918787-1.0g |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate |
2228247-41-2 | 1g |
$1229.0 | 2023-05-31 |
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoateに関する追加情報
Methyl 3-Amino-2-(6-Bromopyridin-2-Yl)Propanoate: A Comprehensive Overview
Methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate, with the CAS number 2228247-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug discovery and material science. The structure of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate is characterized by a propanoate backbone with a methyl ester group, an amino group, and a substituted pyridine ring containing a bromine atom. These structural features make it a versatile molecule with unique chemical properties.
The synthesis of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most promising applications of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound can serve as a building block for constructing complex heterocyclic structures, which are often found in pharmaceutical agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, making them candidates for novel drug development.
Recent research has also focused on the electrochemical properties of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate. Scientists have discovered that this compound exhibits interesting redox behavior, which could be harnessed in the development of advanced materials for energy storage systems. Its ability to act as both an electron donor and acceptor under specific conditions makes it a valuable component in the design of next-generation batteries and supercapacitors.
In addition to its chemical applications, methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate has garnered attention for its role in analytical chemistry. Due to its distinct UV-vis absorption spectrum, this compound has been used as a chromophore in sensor devices designed to detect environmental pollutants. Its high sensitivity and selectivity make it an ideal candidate for real-time monitoring systems.
The stability and reactivity of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate under various conditions have also been thoroughly investigated. Studies have revealed that this compound is relatively stable under ambient conditions but undergoes rapid transformations under specific thermal or photochemical stimuli. These findings have implications for its use in time-controlled drug delivery systems and smart materials.
In conclusion, methyl 3-amino-(6-bromopyridin-yl)propanoate (CAS No. 15987715) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific innovations.
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